

Comparative Guide: CBP/p300-IN-1 versus A-485 in Prostate Cancer Cells

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Compound of Interest

Compound Name: CBP/p300-IN-1

Cat. No.: B12376315

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two inhibitors targeting the CBP/p300 transcriptional coactivators, **CBP/p300-IN-1** and A-485, with a focus on their activity in prostate cancer cells. While both compounds target the oncogenic activity of CBP/p300, they do so through distinct mechanisms, leading to different downstream effects and potential therapeutic applications.

Executive Summary

CBP/p300-IN-1 and A-485 are potent inhibitors of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300, which are critical coactivators for androgen receptor (AR) signaling in prostate cancer. The fundamental difference between these two molecules lies in their mechanism of action. **CBP/p300-IN-1** is a bromodomain inhibitor, preventing the "reading" of acetylated histones, while A-485 is a catalytic HAT inhibitor, blocking the "writing" of these histone marks. This distinction has significant implications for their biological effects and potential therapeutic strategies in prostate cancer.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for **CBP/p300-IN-1** and A-485. It is important to note that publicly available data for **CBP/p300-IN-1** in prostate cancer is limited.

Table 1: In Vitro Inhibitory Activity

Parameter	CBP/p300-IN-1 (Compound 172)	A-485
Target Domain	Bromodomain (BRD)	Histone Acetyltransferase (HAT) Domain
IC50 (p300)	2.1 nM (BRD)[1]	9.8 nM (HAT)[1]
IC50 (CBP)	2.3 nM (BRD)[1]	2.6 nM (HAT)[1]

Table 2: Effects on Prostate Cancer Cell Lines

Parameter	CBP/p300-IN-1 (Compound 172)	A-485
Affected Cell Lines	CWR22RV1[1]	Androgen Receptor-positive cell lines (e.g., LNCaP, VCaP, 22Rv1)[1]
Reported Effect	Inhibition of proliferation[1]	Suppression of proliferation, reduction of AR transcriptional activity[1]
Quantitative Data	Specific EC50/IC50 for proliferation not publicly available.	Potently suppresses growth of AR-positive prostate cancer cell lines[1].

Mechanism of Action

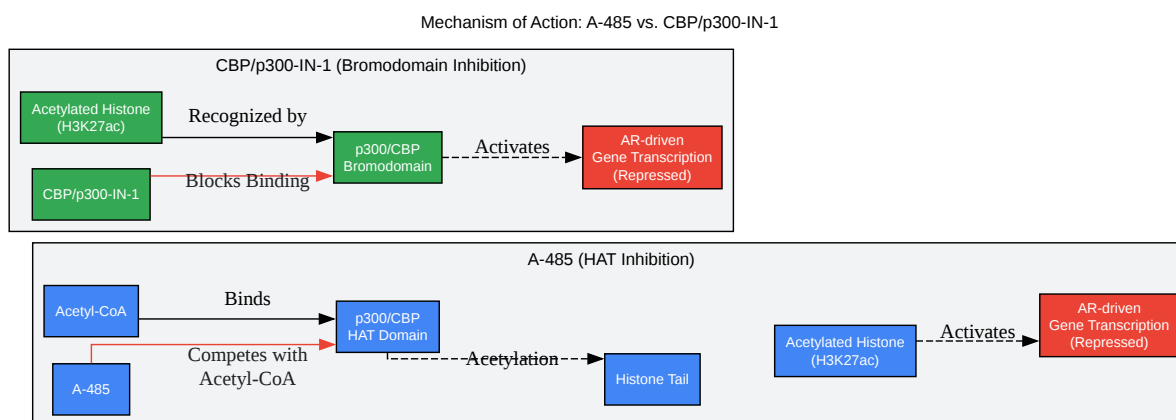
The differing mechanisms of **CBP/p300-IN-1** and A-485 are crucial for understanding their potential applications.

- A-485: A Catalytic HAT Inhibitor A-485 directly inhibits the enzymatic activity of the HAT domain of p300 and CBP by competing with the acetyl-coenzyme A (acetyl-CoA) binding site[1]. This prevents the transfer of acetyl groups to histone tails (specifically H3K18 and H3K27) and other protein substrates[1]. The consequence is a global reduction in histone acetylation at gene enhancers and promoters, leading to a condensed chromatin state and transcriptional repression of oncogenes like those driven by the androgen receptor.

- **CBP/p300-IN-1:** A Bromodomain Inhibitor **CBP/p300-IN-1** targets the bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. By occupying the bromodomain, **CBP/p300-IN-1** prevents p300/CBP from localizing to acetylated chromatin regions. This disrupts the assembly of transcriptional machinery at gene enhancers, thereby inhibiting the expression of target genes, including those regulated by AR.

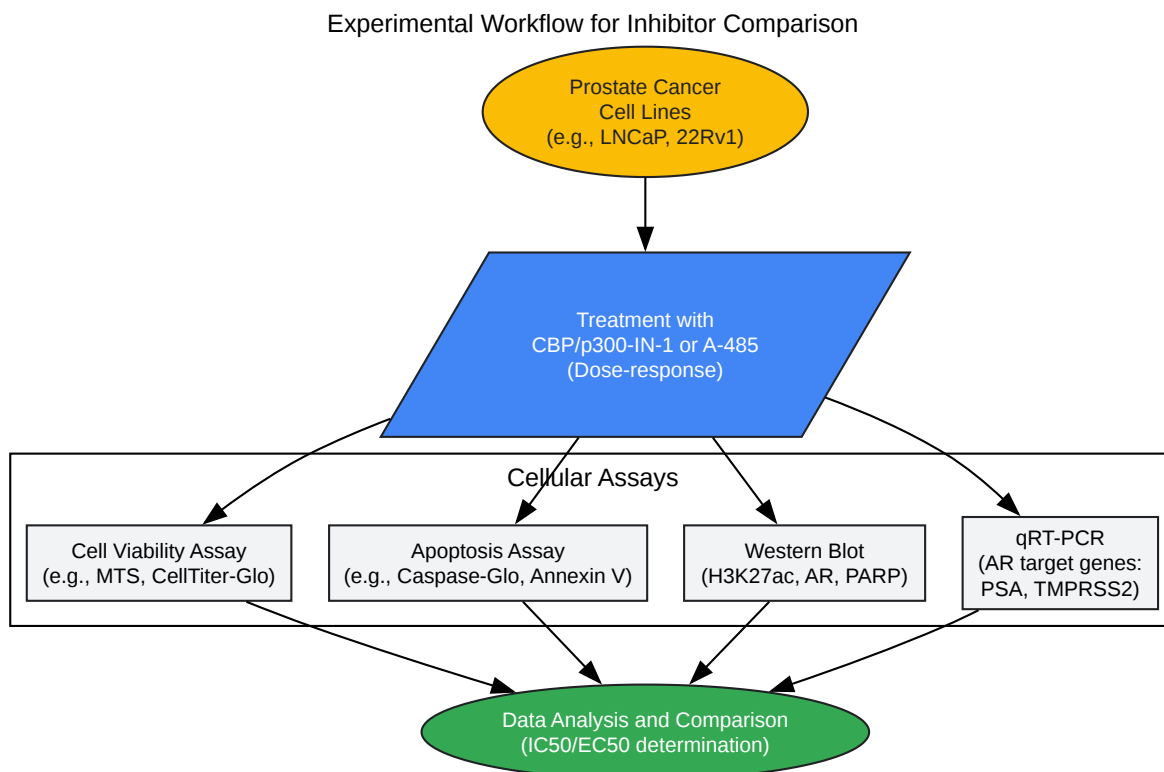
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action and a general workflow for evaluating these inhibitors.



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Caption: A-485 inhibits the catalytic HAT domain, while **CBP/p300-IN-1** targets the bromodomain.



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References

- 1. medchemexpress.com [medchemexpress.com]
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